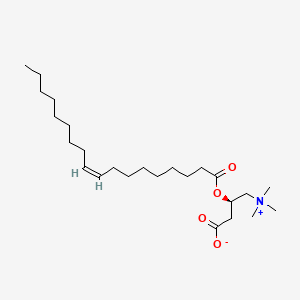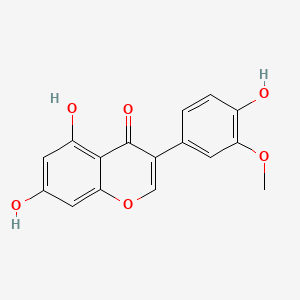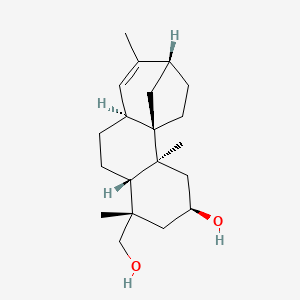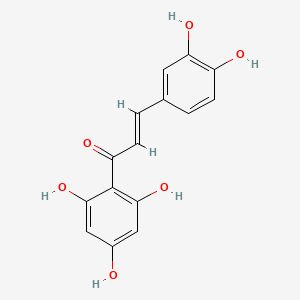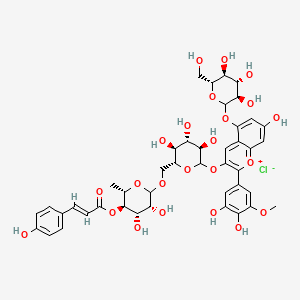
Sempervirine nitrate
Vue d'ensemble
Description
Sempervirine nitrate is a specific molecular inhibitor of Mdm2 . It’s an alkaloid derived from Gelsemium elegans Benth .
Synthesis Analysis
While there is limited information available on the synthesis of this compound, it has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis by regulating the Wnt/β-catenin pathway .Applications De Recherche Scientifique
Separation Techniques and Physiological Experiments : Sempervirine can be separated from a mixture of alkaloids in gelsemium root by converting it into a nitrate, which is insoluble in water and solutions containing sodium nitrate. Preliminary physiological experiments indicated that sempervirine nitrate has no immediate toxic effect, though its definite toxicity is acknowledged (Stevenson & Sayre, 1915).
Antiviral Activity : Sempervirine has shown antiviral activity against the tobacco mosaic virus (TMV), with significant inhibition observed in both in vivo and in vitro settings. This finding is crucial for further research into its antiviral properties (Hao Xiaojiang, 2013).
Cytotoxicity in Cancer Research : Synthesis and study of sempervirine and its analogues have been conducted with a focus on their cytotoxicity in human cancer cell lines. Among these, 10-Fluorosempervirine has been identified as a particularly potent cytotoxic agent (Xiaohong Pan et al., 2016).
Impact on Hepatocellular Carcinoma : Sempervirine has been observed to induce apoptosis in hepatocellular carcinoma cells, associated with cell cycle arrest and modulation of the Wnt/β-Catenin pathway. This highlights its potential as a source of compounds with anti-tumor activity (Rong-cai Yue et al., 2021).
Microwave-Assisted Synthesis : Microwave irradiation has been used for a concise synthesis of sempervirine, which is a lead compound in anticancer therapeutics (T. Rao et al., 2013).
Antimycobacterial Activity : Sempervirine has been isolated from certain plant species and demonstrated antimycobacterial activity, highlighting its potential in treating infections caused by Mycobacteria (F. Tosun et al., 2004).
Effect on Glioma Cells : The compound has been found to induce autophagy and apoptosis in glioma cells by affecting the Akt/mTOR signaling pathways (Gaopan Li et al., 2021).
Mécanisme D'action
Target of Action
Sempervirine nitrate, an alkaloid derived from Gelsemium elegans Benth , primarily targets the Wnt/β-Catenin pathway . This pathway plays a crucial role in cell proliferation and is often dysregulated in various types of cancers, including hepatocellular carcinoma (HCC) .
Mode of Action
This compound interacts with its targets by inhibiting the Wnt/β-Catenin pathway . It significantly inhibits the nuclear aggregation level of β-catenin, indicating that sempervirine may act on the transcriptional activity of β-catenin to regulate cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-Catenin pathway . By inhibiting this pathway, this compound induces apoptosis and inhibits the proliferation of HCC cells . Additionally, this compound has been found to induce cell cycle arrest during the G1 phase, up-regulate p53, and down-regulate cyclin D1, cyclin B1, and CDK2 .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis in HCC cells . This is achieved through the regulation of the Wnt/β-Catenin pathway . Furthermore, this compound has been shown to enhance the anti-tumor effect of sorafenib in vivo .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sempervirine nitrate interacts with several biomolecules, most notably within the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and apoptosis, and this compound’s interaction with it has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In HCC cells, this compound has been shown to inhibit proliferation and induce apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to interact with the Wnt/β-catenin pathway, leading to the inhibition of HCC cell proliferation and the induction of apoptosis . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it has been demonstrated that it can inhibit HCC growth in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not currently known, it has been shown to regulate the Wnt/β-catenin pathway .
Propriétés
IUPAC Name |
nitric acid;16,17,18,19-tetrahydroyohimban | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUCQNAZVURGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417707 | |
| Record name | Sempervirine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-46-4 | |
| Record name | Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sempervirine, nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sempervirine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5436-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Sempervirine nitrate impact the circadian clock protein, Period 2 (Per2)?
A: this compound is a specific inhibitor of the E3 ubiquitin ligase Mdm2 []. Mdm2 targets Per2 for ubiquitination, marking it for degradation. By inhibiting Mdm2, this compound prevents Per2 ubiquitination, leading to the accumulation of a stable pool of Per2 []. This accumulation can then affect the period length of the circadian clock.
Q2: How does the timing of this compound treatment affect the circadian clock?
A: Research shows that the timing of this compound treatment is crucial for its effect on the circadian clock. In a study using mouse embryonic fibroblast (MEF) cells, inhibition of Mdm2 by this compound only caused a phase advance in the circadian rhythm when applied during the Per2 degradation phase []. This suggests that Mdm2's regulation of Per2, and thus the impact of this compound, is most critical during specific periods of the circadian cycle.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


